

# physical properties of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one

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## Compound of Interest

Compound Name:	6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
Cat. No.:	B1267454

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## An In-depth Technical Guide to the Physical Properties of **6-Amino-1,2,3,4-tetrahydronaphthalen-1-one**

This guide provides a comprehensive overview of the physical and spectroscopic properties of **6-Amino-1,2,3,4-tetrahydronaphthalen-1-one** (also known as 6-Amino-1-tetralone), a key intermediate in the synthesis of various pharmaceutical compounds.<sup>[1][2]</sup> The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Physical and Chemical Properties

**6-Amino-1,2,3,4-tetrahydronaphthalen-1-one** is a solid at room temperature, with its appearance ranging from beige to a light yellow or brown powder or crystal.<sup>[3][4]</sup> It is known to be sensitive to moisture and should be stored under an inert gas in refrigerated conditions (0-10°C) to maintain its stability.

The following table summarizes its key physical and chemical properties.

Property	Value	Reference
IUPAC Name	6-amino-3,4-dihydro-2H-naphthalen-1-one	[5]
Synonyms	6-Amino-1-tetralone, 6-Amino-3,4-dihydro-1(2H)-naphthalenone	
CAS Number	3470-53-9	
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO	[1][5]
Molecular Weight	161.20 g/mol	[4][5]
Appearance	Beige to yellow or brown powder/crystal	[3][4]
Melting Point	128-132 °C	[1]
Solubility	Soluble in Methanol	
Purity	Typically ≥97%	[5]

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of organic compounds.[6] The data presented below for **6-Amino-1,2,3,4-tetrahydronaphthalen-1-one** are consistent with its defined structure.

Spectroscopy	Data	Reference
<sup>1</sup> H NMR	(400 MHz, CDCl <sub>3</sub> ) δ: 2.05 (quint, J = 6.4 Hz, 2H), 2.56 (t, J = 6.4 Hz, 2H), 2.81 (t, J = 6.4 Hz, 2H), 4.28 (br, 2H), 6.41 (d, J = 2.0 Hz, 1H), 6.53 (dd, J = 8.4, 2.0 Hz, 1H), 7.87 (d, J = 8.4 Hz, 1H)	<a href="#">[1]</a>
<sup>13</sup> C NMR	(100 MHz, CDCl <sub>3</sub> ) δ: 23.2, 29.9, 38.7, 112.3, 113.0, 123.6, 129.6, 147.0, 151.4, 197.0	<a href="#">[1]</a>
Infrared (IR)	(film) v: 3423, 3349, 3239, 1567, 1553, 1356, 1325, 1292 cm <sup>-1</sup>	<a href="#">[1]</a>
Mass Spec. (MS)	(EI) m/z: 161 ([M] <sup>+</sup> , 76%), 133 (100%), 105 (28%)	<a href="#">[1]</a>
Elemental Analysis	Calculated for C <sub>10</sub> H <sub>11</sub> NO: C, 74.51%; H, 6.88%; N, 8.69%	<a href="#">[1]</a>

## Experimental Protocols

The following sections detail generalized methodologies for determining the key physical properties discussed in this guide.

## Melting Point Determination

The melting point is a critical physical property for assessing the purity of a solid organic compound.[\[7\]](#)

Apparatus:

- Melting point apparatus (e.g., Vernier Melt Station, Thomas-Hoover Uni-Melt)

- Capillary tubes (sealed at one end)
- Sample of **6-Amino-1,2,3,4-tetrahydronaphthalen-1-one**
- Spatula

Procedure:

- Sample Preparation: Finely crush a small amount of the crystalline sample on a watch glass.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the bottom.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating:
  - For an unknown compound or for a first determination, heat the sample rapidly to find an approximate melting range.
  - Allow the apparatus to cool.
  - For an accurate measurement, begin heating at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the approximate melting point.
  - Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Observation and Recording:
  - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
  - Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
  - A pure compound should exhibit a sharp melting range of 1-2°C.

## Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data used to characterize the compound.

### 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. The instrument is tuned to the specific nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ) and the magnetic field is "locked" onto the deuterium signal of the solvent.
- **Data Acquisition:** A series of radiofrequency pulses are applied to the sample. The resulting free induction decay (FID) signal is recorded.
- **Data Processing:** The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated to provide the final NMR plot.

### 3.2.2. Infrared (IR) Spectroscopy

- **Sample Preparation (Film/Neat):** If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
- **Background Scan:** A background spectrum of the empty instrument (with a clean ATR crystal) is recorded to subtract signals from atmospheric  $\text{CO}_2$  and water vapor.
- **Sample Scan:** The sample is scanned with infrared radiation. The instrument records the frequencies at which the sample absorbs IR radiation, corresponding to the vibrational frequencies of its functional groups.
- **Spectrum Generation:** The final spectrum is generated by ratioing the sample scan against the background scan, typically plotted as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

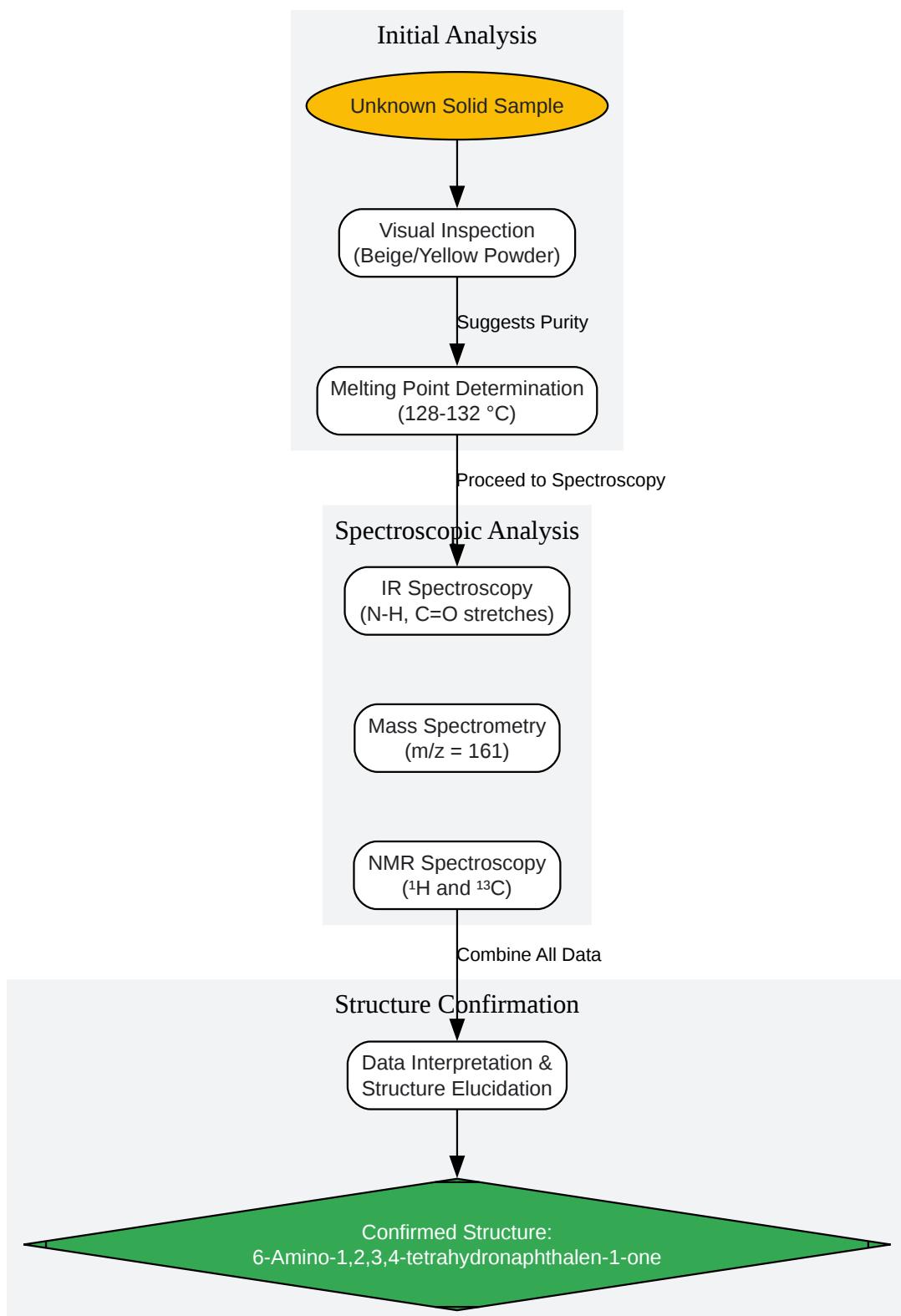
### 3.2.3. Mass Spectrometry (MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
- Ionization: The sample is vaporized and then ionized. For Electron Impact (EI) ionization, the gaseous molecules are bombarded with a high-energy electron beam, causing them to fragment and form a molecular ion ( $[M]^+$ ) and various fragment ions.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: A detector records the abundance of ions at each  $m/z$  value.
- Mass Spectrum: The data is plotted as relative abundance versus  $m/z$ , yielding the mass spectrum.

## Visualization

### Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the identification and characterization of an unknown sample, culminating in its confirmation as **6-Amino-1,2,3,4-tetrahydronaphthalen-1-one** using the physical and spectroscopic methods described.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbino.com]
- 3. 6-Amino-3,4-dihydro-1(2H)-naphthalenone | 3470-53-9 [chemicalbook.com]
- 4. 6-Amino-1-tetralone | CymitQuimica [cymitquimica.com]
- 5. 6-Amino-1-tetralone, 97% | Fisher Scientific [fishersci.ca]
- 6. api.pageplace.de [api.pageplace.de]
- 7. chem.libretexts.org [chem.libretexts.org]
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